molecular formula C17H18O4 B5010827 methyl 4-[2-(2-methylphenoxy)ethoxy]benzoate

methyl 4-[2-(2-methylphenoxy)ethoxy]benzoate

Cat. No.: B5010827
M. Wt: 286.32 g/mol
InChI Key: BNNAWJIRHXTSEI-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-methylphenoxy)ethoxy]benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by its complex structure, which includes a benzoate ester linked to a phenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(2-methylphenoxy)ethoxy]benzoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and 2-methylphenol.

    Esterification: 4-Hydroxybenzoic acid is esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl 4-hydroxybenzoate.

    Etherification: The methyl 4-hydroxybenzoate is then reacted with 2-(2-methylphenoxy)ethanol in the presence of a base, such as potassium carbonate, to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-methylphenoxy)ethoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or halogens can facilitate substitution reactions.

Major Products

    Oxidation: The major products are carboxylic acids or quinones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products vary depending on the substituents introduced.

Scientific Research Applications

Methyl 4-[2-(2-methylphenoxy)ethoxy]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism by which methyl 4-[2-(2-methylphenoxy)ethoxy]benzoate exerts its effects depends on its application:

    Biological Activity: It may interact with cellular membranes or enzymes, altering their function and leading to antimicrobial or anti-inflammatory effects.

    Chemical Reactions: The ester and ether groups in its structure can participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[2-(2-ethoxyphenoxy)ethoxy]benzoate: Similar in structure but with an ethoxy group instead of a methyl group.

    Methyl 4-[2-(2-chlorophenoxy)ethoxy]benzoate: Contains a chlorophenoxy group, which can alter its reactivity and applications.

Uniqueness

Methyl 4-[2-(2-methylphenoxy)ethoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 4-[2-(2-methylphenoxy)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-13-5-3-4-6-16(13)21-12-11-20-15-9-7-14(8-10-15)17(18)19-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNAWJIRHXTSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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